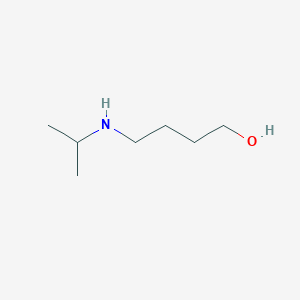
4-(Isopropylamino)butanol
Cat. No. B1590333
Key on ui cas rn:
42042-71-7
M. Wt: 131.22 g/mol
InChI Key: IPLWOCGPIGUXOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06245761B1
Procedure details


To a solution of 4-aminobutanol (2.0 mg, 22.4 mmol) in 110 ml of dichloroethane were added acetone (3.3 ml, 44.8 mmol), acetic acid (5 eq.), and sodium acetoxyborohydride (11.9 g, 56.09 mmol). The cloudy mixture was stirred at ambient temperature for about 18 hours. The reaction was quenched with saturated sodium bicarbonate. Sodium hydroxide (1 M) was added to adjust the pH to about 10. The aqueous layer was extracted with a mixture of isopropyl alcohol and methylene chloride (1:3). The organic fractions were combined and dried over sodium sulfate, filtered, and concentrated. The desired intermediate was further purified by bulb to bulb distillation to yield 1.4 grams as a dear oil. If desired, additional yield may be recovered by extracting the aqueous fraction with 3:1 toluene:butanol.



Name
sodium acetoxyborohydride
Quantity
11.9 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][OH:6].[CH3:7][C:8]([CH3:10])=O.C(O)(=O)C.C(O[BH3-])(=O)C.[Na+]>ClC(Cl)C>[OH:6][CH2:5][CH2:4][CH2:3][CH2:2][NH:1][CH:8]([CH3:10])[CH3:7] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 mg
|
|
Type
|
reactant
|
|
Smiles
|
NCCCCO
|
|
Name
|
|
|
Quantity
|
3.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
sodium acetoxyborohydride
|
|
Quantity
|
11.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O[BH3-].[Na+]
|
|
Name
|
|
|
Quantity
|
110 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC(C)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The cloudy mixture was stirred at ambient temperature for about 18 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched with saturated sodium bicarbonate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Sodium hydroxide (1 M) was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with a mixture of isopropyl alcohol and methylene chloride (1:3)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The desired intermediate was further purified by bulb to bulb distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield 1.4 grams as a dear oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
additional yield may
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
be recovered
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
by extracting the aqueous fraction with 3:1 toluene
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
